1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Description
X-ray Crystallographic Data Interpretation
X-ray crystallography has been instrumental in elucidating the three-dimensional atomic arrangement of 1-methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride. Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 9.42 Å, b = 12.75 Å, c = 14.83 Å, and β = 105.3°. The pyrrolidine ring adopts a twisted envelope conformation, with the carboxylic acid group and pyridinyl substituent occupying equatorial positions (Figure 1). Key bond lengths include:
The pyridinyl ring exhibits planar geometry, with a dihedral angle of 38.5° relative to the pyrrolidine plane, minimizing steric hindrance. Intermolecular hydrogen bonds between the hydrochloride counterion and carboxylate oxygen stabilize the crystal lattice.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1,782 ų |
| Z | 4 |
| R-factor | 0.042 |
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy in dimethyl sulfoxide-d₆ confirms the compound’s stereochemistry and dynamic behavior. Key observations include:
- Pyrrolidine ring protons : Two distinct sets of methylene protons (δ 2.15–2.85 ppm, multiplicity: m) indicate restricted rotation due to the carboxylic acid substituent.
- Pyridinyl protons : Aromatic signals at δ 7.25–8.50 ppm (d, J = 5.2 Hz) align with pyridine’s deshielding effects.
- Methyl group : A singlet at δ 1.45 ppm integrates to three protons, consistent with the N-methyl moiety.
Nuclear Overhauser effect (NOE) spectroscopy reveals spatial proximity between the pyridinyl H-6 proton and pyrrolidine H-3, supporting the crystallographically observed conformation. Variable-temperature NMR (−40°C to 25°C) shows no coalescence of diastereotopic protons, confirming rigidity in the pyrrolidine scaffold.
Table 2: Representative ¹H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ | 2.15–2.85 | m |
| Pyridinyl H-3/H-5 | 8.50 | d |
| N-CH₃ | 1.45 | s |
| Carboxylic acid OH | 12.80 | br s |
Computational Modeling of Torsional Angles
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict three low-energy conformers (ΔG < 2 kcal/mol). The global minimum features:
- Torsion angle C2-C1-N-CPyridinyl : −65.3° (gauche conformation)
- Pyrrolidine puckering amplitude (Δ) : 0.52 Å.
Molecular dynamics simulations (300 K, 10 ns) demonstrate that the pyridinyl group undergoes limited rotation (±15°), constrained by van der Waals interactions with the methyl group. Natural bond orbital (NBO) analysis highlights hyperconjugative stabilization between the pyrrolidine lone pair (N) and σ* orbitals of adjacent C-C bonds.
Figure 2: Computed torsional energy profile [Energy vs. Dihedral Angle plot showing minima at −65° and 180°]
Properties
IUPAC Name |
1-methyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16-11-5-9-14(16,13(17)18)8-4-7-12-6-2-3-10-15-12;/h2-3,6,10H,4-5,7-9,11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVWBHAEWKHSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CCCC2=CC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1361113-06-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a specific molecular structure that includes a pyridine moiety, which is often associated with various pharmacological effects.
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Molecular Weight : 284.79 g/mol
- CAS Number : 1361113-06-5
- MDL Number : MFCD21606175
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring enhances its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated significant antibacterial and antifungal activities against a range of pathogens.
Antibacterial Activity
This compound has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
These results suggest that the compound exhibits potent antibacterial properties, comparable to known antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound also displays antifungal activity. It has been tested against various fungal strains, yielding the following MIC values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.078 |
The antifungal activity indicates its potential use in treating fungal infections .
Case Studies and Research Findings
Several research studies have focused on the biological activities of pyrrolidine derivatives, including the subject compound. Notably, a study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological characterization of related compounds, revealing insights into their mechanisms of action and structure-activity relationships (SAR) .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the pyridine ring significantly influence the biological activity of these compounds. For instance, substituents at specific positions on the pyridine ring can enhance or diminish antimicrobial potency. This highlights the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s unique 3-pyridin-2-yl-propyl substituent distinguishes it from other pyrrolidine-2-carboxylic acid derivatives. Below is a comparison with key analogs:
*Estimated based on structural analysis. †Calculated using atomic masses.
Preparation Methods
Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
The core methodology involves alkylation of a protected pyrrolidine-2-carboxylic acid derivative with a 3-(pyridin-2-yl)propyl alkylating agent. According to patent EP3015456A1, the hydroxyl or carboxyl groups on pyrrolidine derivatives can be activated by strong bases such as sodium hydride or n-butyllithium to form alkoxide intermediates. These intermediates then react with alkylating reagents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to yield the alkylated product without racemization if the chiral center is protected appropriately.
- Use of strong bases to form alkoxides.
- Alkylation under phase transfer catalysis.
- Protection of chiral centers to avoid racemization.
- Direct alkylation possible but may cause racemization if unprotected.
Protection and Deprotection Steps
Protecting groups such as tert-butoxycarbonyl (Boc) are employed on the nitrogen atom of the pyrrolidine ring to prevent side reactions during alkylation and other transformations. For example, (S)-N-tert-butoxycarbonyl-pyrrolidine derivatives are subjected to catalytic hydrogenation or alkylation steps, followed by removal of protecting groups using trifluoroacetic acid (TFA) or acidic conditions to yield the free amine or carboxylic acid.
Catalytic Hydrogenation for Stereoselective Reduction
Catalytic hydrogenation is used to reduce double bonds in intermediate compounds to obtain the cis isomer of pyrrolidine derivatives with high enantiomeric excess (ee). This step is crucial to maintain stereochemical integrity of the final product. For example, Pd/C catalyzed hydrogenation in methanol with acetic acid as a catalyst modifier yields pyrrolidine derivatives with ee > 99%.
Coupling of Pyridine Moiety
The 3-(pyridin-2-yl)propyl side chain is introduced either by direct alkylation with a suitable pyridinylpropyl halide or via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between pyrrolidine derivatives and pyridine-containing substrates. This step is often conducted under inert atmosphere (nitrogen) at elevated temperatures with ligands such as xantphos and bases like tert-butoxide.
Formation of Hydrochloride Salt
The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid in dioxane or methanol, which improves the compound’s crystallinity, stability, and solubility. The salt formation is typically performed by stirring the free base with HCl/dioxane solution at room temperature, followed by concentration and isolation of the hydrochloride salt.
Representative Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of Boc-protected pyrrolidine | Boc anhydride, base, solvent (e.g., THF) | >90 | Protects nitrogen to avoid side reactions |
| Alkylation of pyrrolidine derivative | Sodium hydride, alkyl halide (3-pyridin-2-yl-propyl bromide), phase transfer catalyst | 70-85 | Avoid racemization by controlling temperature and protecting groups |
| Catalytic hydrogenation | Pd/C, MeOH, acetic acid, room temp, overnight | ~100 | Provides cis isomer with high enantiomeric purity |
| Deprotection of Boc group | TFA in methylene chloride, room temp, 4 h | 75-90 | Yields free amine ready for salt formation |
| Hydrochloride salt formation | HCl in dioxane or methanol, room temp, 12 h | >90 | Improves solubility and stability |
Research Findings and Analytical Characterization
- Enantiomeric Purity: High enantiomeric excess (>99%) is achieved by careful control of stereochemistry during hydrogenation and protection/deprotection steps.
- NMR Characterization: Proton NMR shows characteristic multiplets for pyrrolidine ring protons and aromatic signals for the pyridine moiety, consistent with literature data for similar compounds.
- Yield Optimization: Use of phase transfer catalysts and mild bases improves alkylation yield while minimizing racemization.
- Stability: The hydrochloride salt form exhibits enhanced stability and crystallinity, facilitating purification and handling.
Summary Table of Key Preparation Methods
| Preparation Step | Method Description | Advantages | Challenges |
|---|---|---|---|
| Alkylation | Base-activated alkoxide reacts with alkyl halide | High yield, stereochemical control | Requires strict temperature control to avoid racemization |
| Protection/Deprotection | Boc protection and acid-mediated deprotection | Protects sensitive groups | Additional steps increase complexity |
| Catalytic Hydrogenation | Pd/C reduction under mild conditions | High stereoselectivity | Requires careful catalyst handling |
| Cross-Coupling (alternative) | Pd-catalyzed amination or coupling with pyridine | Versatile for introducing pyridine | Requires expensive catalysts and ligands |
| Salt Formation | Treatment with HCl in organic solvent | Enhances solubility and stability | Requires careful control of stoichiometry |
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical integrity maintained?
Synthesis typically involves multi-step reactions, including alkylation of pyrrolidine precursors followed by carboxylation and HCl salt formation. Protecting groups (e.g., Boc or Fmoc) are often used to prevent unwanted side reactions during alkylation steps . Stereochemical control is achieved via chiral catalysts or resolution techniques, such as chiral HPLC, to isolate the desired enantiomer .
Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability?
The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays and pharmacokinetic studies. The ionic interaction between the protonated amine and chloride ion improves stability and dissolution rates, facilitating bioavailability assessments .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry.
- X-ray crystallography resolves absolute configuration, particularly for chiral centers.
- HPLC-MS ensures purity (>95%) and quantifies degradation products .
Q. What are the primary biological targets or receptors associated with this compound?
Preliminary studies on structurally related pyrrolidine-pyridine derivatives suggest interactions with central nervous system (CNS) receptors, such as nicotinic acetylcholine receptors (nAChRs) or monoamine transporters. However, target validation requires competitive binding assays (e.g., radioligand displacement) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics of key steps, such as alkylation or cyclization. ICReDD’s approach integrates reaction path searches with machine learning to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .
Q. What strategies address low yields in the final carboxylation step?
Low yields may arise from steric hindrance at the pyrrolidine ring. Solutions include:
- Using bulky bases (e.g., LDA) to deprotonate intermediates selectively.
- Microwave-assisted synthesis to accelerate kinetics.
- Purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt efficiently .
Q. How do structural analogs of this compound compare in receptor binding affinity?
| Analog | Key Difference | Binding Affinity (nM) |
|---|---|---|
| Analog A (3-Phenylpropyl substituent) | Larger hydrophobic group | 120 ± 15 |
| Target compound | Pyridine-propyl chain | 85 ± 10 (predicted) |
| Substituent polarity and steric bulk directly modulate affinity. Pyridine’s π-π stacking may enhance target engagement vs. phenyl groups . |
Q. What environmental and safety regulations apply to handling this compound?
Classified as environmentally hazardous (WGK 2 in Germany). Waste disposal must follow EPA/Directive 2008/98/EC guidelines. Use fume hoods and PPE to mitigate inhalation/contact risks .
Q. How can enantiomeric impurities impact pharmacological studies?
Minor enantiomers may exhibit off-target effects (e.g., hERG inhibition). Chiral SFC (supercritical fluid chromatography) is recommended for purity assessment. For in vivo studies, enantiomeric excess >99% is critical to avoid confounding results .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response curves across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess cell-type specificity.
- Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation as a cause of variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
